2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate

Catalog No.
S15853684
CAS No.
406484-55-7
M.F
C15H19ClN2O4
M. Wt
326.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate

CAS Number

406484-55-7

Product Name

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate

IUPAC Name

(E)-but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

InChI

InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SKQSOMKTDMHTFZ-WLHGVMLRSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=C/C(=O)O)\C(=O)O

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C15_{15}H19_{19}ClN2_2O4_4 and a molecular weight of approximately 326.77536 g/mol. This compound features a pyridine ring substituted with a piperidin-1-ylmethyl group and a chloro group, along with a fumarate salt formation. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

, including:

  • Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction depending on the reagents used, which may alter its functional groups and properties.
  • Hydrolysis: The fumarate salt can hydrolyze to yield the free base and fumaric acid, which may be useful in specific applications or further reactions .

Common reagents for these reactions include strong acids, bases, and various oxidizing or reducing agents. The outcomes depend heavily on the specific conditions applied during the reactions.

Research indicates that 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate exhibits significant biological activity. Its mechanism of action typically involves interaction with specific receptors or enzymes, potentially modulating their activity. This compound has been studied for its role in receptor binding and enzyme inhibition, making it relevant in pharmacological research .

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate generally involves multiple steps:

  • Formation of Intermediate: The reaction begins with 2-chloro-4-pyridinecarboxaldehyde reacting with piperidine in the presence of a catalyst.
  • Formation of Fumarate Salt: The resulting intermediate is then reacted with fumaric acid to yield the fumarate salt .

Alternative synthetic routes may also exist, involving variations in the starting materials or conditions to optimize yield and purity.

2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies focusing on receptor interactions and enzyme inhibition.
  • Medicine: Investigations into its therapeutic potential are ongoing, particularly concerning its ability to target specific molecular pathways.
  • Industry: It finds use in developing new materials and chemical processes due to its unique chemical properties .

Studies involving 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate have explored its interactions with various biological targets. These investigations typically assess how the compound affects receptor activity or enzyme function, providing insights into its potential therapeutic applications. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in drug development .

In comparing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate to similar compounds, several noteworthy analogs emerge:

Compound NameKey Features
2-Chloro-4-(piperidin-1-ylmethyl)pyridineFree base form without the fumarate salt
4-(Piperidin-1-ylmethyl)pyridineLacks the chloro substituent
2-Chloro-4-methylpyridineLacks the piperidin-1-ylmethyl group

The uniqueness of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate lies in its specific substitution pattern, which imparts distinct chemical and biological properties not found in these analogs. This specificity may enhance its efficacy in targeted applications compared to related compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

326.1033348 g/mol

Monoisotopic Mass

326.1033348 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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